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  • Product: R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
  • CAS: 1258558-26-7

Core Science & Biosynthesis

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Preclinical Safety Whitepaper Executive Summary As a Senior Application Scientist oversee...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Preclinical Safety Whitepaper

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently manage the integration of complex chiral intermediates into synthesis pipelines. (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS: 1029413-53-3) is a highly versatile, structurally critical building block, predominantly utilized in the synthesis of selective kinase inhibitors (e.g., JAK1/2 inhibitors). While its chemical utility in cross-coupling and amidation reactions is well-documented, its specific toxicity profile—driven by a reactive primary amine and a lipophilic protecting group—requires rigorous, mechanistically grounded handling protocols to ensure both laboratory safety and analytical data integrity.

This whitepaper synthesizes the chemical hazard profile of this compound with field-proven, self-validating experimental workflows.

Chemical Identity & Physical Properties

Before addressing the toxicological mechanisms, it is critical to establish the precise chemical identity of the compound. The presence of the tert-butyloxycarbonyl (Boc) group and the pyrazole-pyrrolidine scaffold dictates its physical behavior and solubility profile[1].

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name (R)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
CAS Number 1029413-53-3
Molecular Formula C₁₂H₂₀N₄O₂
Molecular Weight 252.318 g/mol
InChI Key FGJHGFJRZPJLDN-UHFFFAOYSA-N
Physical State Solid (Powder)
Purity ≥97%

Data supported by the [1] and [2].

Mechanistic Toxicology & Hazard Identification

Standard Safety Data Sheets often list hazards without explaining the underlying chemical causality. Understanding why a compound is toxic is the first step in designing effective safety protocols. According to its Global Harmonized System (GHS) classification, this compound carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning [2].

Hazard Statements & Chemical Causality
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Causality: The compound possesses a free primary amine (-NH₂) attached to the pyrazole ring. Amines are inherently Lewis bases. Upon contact with the aqueous environment of the ocular mucosa or the slight moisture on the stratum corneum, the amine abstracts protons (H⁺), generating a localized alkaline microenvironment. This localized pH shift disrupts lipid bilayers and denatures epithelial proteins, leading to an inflammatory response[2]. Furthermore, the bulky, lipophilic Boc group increases the molecule's partition coefficient (LogP), facilitating rapid penetration through lipid-rich biological membranes and exacerbating tissue irritation[1].

  • H335 (May cause respiratory irritation): Causality: As a finely milled solid, the compound is highly prone to aerosolization. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the same basicity-driven mucosal irritation occurs.

ToxicityPathway A R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (Exposure) B Dermal/Ocular Contact (Lipophilic Boc Group) A->B Contact C Inhalation/Ingestion (Particulate Matter) A->C Aerosolization D Localized Basic pH Shift (Primary Amine) B->D Penetration C->D Deposition F Systemic Absorption & Hepatic Clearance C->F GI/Pulmonary Uptake E Mucosal/Epithelial Irritation (H315/H319/H335) D->E Cellular Stress

Figure 1: Mechanistic pathway of exposure and localized toxicity driven by the primary amine and lipophilic Boc group.

Self-Validating Safety & Handling Protocols

In my laboratory, we do not rely on passive safety measures; we engineer self-validating protocols . A protocol is self-validating if the failure of one step inherently prevents the execution of the next, or if the step visually/mechanically verifies its own success.

Step-by-Step Handling Methodology
  • Environmental Validation: The technician must observe the anemometer reading on the chemical fume hood (>100 Linear Feet per Minute) before opening the sash. Validation: If airflow is insufficient, the sash alarm sounds, physically halting the weighing process.

  • Static Mitigation: Apply a zero-stat (anti-static) gun to the weighing spatula and the receiving vial. Validation: The powder flows freely without clinging to the spatula walls, visually confirming that static charge has been neutralized. This prevents uncontrolled aerosolization and mitigates the H335 inhalation hazard.

  • Closed-System Transfer: Weigh the compound accurately inside a draft-shielded microbalance located within the fume hood.

  • In-Situ Solubilization: Add the primary solvent (e.g., DMSO or Methanol) directly to the pre-weighed vial inside the closed hood environment before transport. Validation: Transporting a sealed liquid solution entirely eliminates the risk of powder inhalation during transit to the assay station.

HandlingWorkflow Step1 1. Environmental Validation Verify Fume Hood Airflow (>100 LFM) Step2 2. Static Mitigation Apply Anti-Static Gun to Spatula/Vial Step1->Step2 Airflow Confirmed Step3 3. Closed-System Transfer Weigh accurately inside Enclosure Step2->Step3 Static Neutralized Step4 4. Solubilization Add Solvent (e.g., DMSO/MeOH) in Hood Step3->Step4 Mass Verified Step5 5. Decontamination Wipe surfaces with 10% Bleach/EtOH Step4->Step5 Solution Sealed

Figure 2: Self-validating step-by-step experimental handling workflow to mitigate aerosolization and exposure.

Emergency Response & Decontamination

In the event of a breach in protocol resulting in a spill, the response must target the chemical nature of the compound.

  • Step 1: Isolation. Immediately evacuate the immediate vicinity to prevent tracking the lipophilic powder across the laboratory.

  • Step 2: Containment (No Dry Sweeping). Because dry sweeping will aerosolize the compound (triggering H335), cover the spill with damp absorbent pads.

  • Step 3: Chemical Neutralization. Wipe the area with a mildly acidic solution (e.g., 5% acetic acid or dilute citric acid). Causality: The acid protonates the free primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Step 4: Final Cleansing. Follow up with a 70% Ethanol wipe to dissolve any residual Boc-protected organic matter, then wash with deionized water.

Storage & Stability

Maintaining the structural integrity of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is critical for downstream synthetic yield.

Table 2: Storage & Stability Parameters

ParameterConditionMechanistic Rationale
Temperature Ambient (or 2-8°C for long-term)Prevents thermal degradation and premature cleavage of the Boc-protecting group.
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric oxidation of the electron-rich primary amine, which can lead to unwanted dimerization or N-oxide formation.
Light Exposure Protect from direct UV lightMitigates potential photo-oxidation of the conjugated pyrazole ring system.
Incompatibilities Strong Acids, OxidizersStrong acids (e.g., TFA, HCl) will rapidly catalyze the deprotection of the Boc group, releasing highly flammable isobutylene gas and CO₂.

References

  • 1029413-53-3 (C12H20N4O2) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Exploratory

Mechanism of Action of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged chemical scaffolds in this domain is R-4-Amino-1-(1-Boc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged chemical scaffolds in this domain is R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS: 1029413-53-3). As a highly versatile synthetic intermediate, this compound provides the architectural foundation for potent inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Spleen Tyrosine Kinase (SYK) [1].

This technical whitepaper deconstructs the structural biology, mechanism of action (MoA), and experimental workflows required to synthesize, validate, and optimize derivatives of this critical pharmacophore for applications in neurodegenerative diseases (e.g., Parkinson's disease) and autoimmune disorders.

Structural Pharmacophore & Chemical Biology

The efficacy of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole derivatives stems from a highly optimized, tripartite structural design. Each moiety serves a distinct, causal role in kinase engagement:

  • The Aminopyrazole Core (The Hinge Binder): The 4-amino-1H-pyrazole motif is a classic ATP-mimetic[2]. In the kinase active site, the pyrazole nitrogen (N2) and the 4-amino group act as a bidentate hydrogen bond acceptor-donor pair. This allows the molecule to anchor directly to the backbone amides of the kinase hinge region (e.g., Glu and Leu/Met residues), displacing ATP[3].

  • The R-Pyrrolidin-3-yl Vector (The Stereospecific Director): The pyrrolidine ring attached at the N1 position of the pyrazole is stereochemically critical. The R-enantiomer specifically directs the molecule out of the deep ATP-binding pocket and into the solvent-exposed channel or a specific pre-DFG pocket[4]. This vectoring minimizes off-target kinome cross-reactivity by exploiting the unique topological features of the target kinase[3].

  • The Boc-Protected Amine (The Functionalization Terminus): The tert-butyloxycarbonyl (Boc) group serves as a synthetic placeholder. Upon acidic deprotection, the exposed secondary amine of the pyrrolidine can be functionalized. By coupling this amine with an electrophile (such as an acrylamide), the molecule can be converted into a Targeted Covalent Inhibitor (TCI) designed to form an irreversible Michael addition with non-conserved cysteine residues in the kinase active site[5].

Target Kinases and Mechanistic Pathways

A. LRRK2 Inhibition (Parkinson's Disease)

Mutations in the kinase domain of LRRK2, most notably the G2019S mutation, result in a toxic gain-of-function characterized by the hyperphosphorylation of Rab GTPases (specifically Rab10)[6]. This hyperphosphorylation impairs lysosomal trafficking and mitochondrial homeostasis, ultimately driving dopaminergic neurodegeneration[6].

Aminopyrazole derivatives act as Type I ATP-competitive inhibitors of LRRK2[3]. By occupying the ATP-binding pocket, these inhibitors suppress LRRK2 Ser1292 autophosphorylation and halt downstream Rab10 phosphorylation, thereby restoring normal lysosomal function and preventing neuronal apoptosis[6].

LRRK2_Signaling LRRK2 Mutant LRRK2 (G2019S) Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Hyperphosphorylation Lysosome Lysosomal Dysfunction Rab->Lysosome Impaired Trafficking Neurodegeneration Neurodegeneration (PD) Lysosome->Neurodegeneration Pathogenesis Inhibitor Aminopyrazole Derivative Inhibitor->LRRK2 ATP-Competitive Inhibition

Figure 1: Mechanism of LRRK2 pathogenic signaling and intervention by aminopyrazole derivatives.

B. SYK Inhibition (Autoimmune Disorders)

SYK is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling[1]. Upon receptor activation, SYK phosphorylates downstream effectors like PLCγ, leading to calcium mobilization and cellular proliferation. Aminopyrazole derivatives targeting SYK block this cascade at the apex, making them potent agents for rheumatoid arthritis and B-cell malignancies[1].

Experimental Workflow: Synthesis & Validation Protocols

To ensure scientific integrity, the transition from the Boc-protected intermediate to a validated kinase inhibitor requires a self-validating experimental system. The following protocol details the causality behind each methodological choice.

Phase 1: Chemical Synthesis (Deprotection & Functionalization)
  • Boc Deprotection:

    • Procedure: Dissolve R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) at a 1:1 v/v ratio at 0°C. Stir for 2 hours.

    • Causality: TFA provides the necessary acidic environment to cleave the acid-labile carbamate bond, releasing CO2 and isobutylene gas. This drives the reaction to completion, yielding the free pyrrolidine amine.

  • Electrophilic Coupling (Acrylamide Generation):

    • Procedure: To the deprotected intermediate in N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3 eq.) and acryloyl chloride (1.1 eq.) dropwise at -10°C.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the TFA salt and scavenge the HCl byproduct. The low temperature prevents unwanted polymerization of the acryloyl chloride, ensuring selective amide bond formation to yield a covalent inhibitor[5].

Phase 2: Biochemical & Cellular Validation
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay:

    • Procedure: Incubate recombinant LRRK2 (G2019S) with the synthesized derivative, ATP, and a biotinylated peptide substrate. Add a Europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin fluorophore.

    • Causality: TR-FRET is chosen over standard fluorescence because the time-delayed reading eliminates background auto-fluorescence from the chemical compounds. A decrease in the FRET signal directly validates the compound's ability to inhibit substrate phosphorylation[3].

  • Cellular Target Engagement (Western Blotting):

    • Procedure: Treat LRRK2-G2019S expressing HEK293T cells with the inhibitor (0.1 nM to 10 μM) for 2 hours. Lyse cells and perform SDS-PAGE. Probe with anti-p-Rab10 (Thr73) and anti-total Rab10 antibodies.

    • Causality: Biochemical assays prove in vitro potency, but cellular assays validate membrane permeability and in situ target engagement. The ratio of p-Rab10 to total Rab10 serves as a direct, quantifiable biomarker of intracellular LRRK2 inhibition[6].

Workflow Deprotect 1. Boc Deprotection (TFA/DCM) Couple 2. Electrophilic Coupling (Acryloyl Chloride) Deprotect->Couple Assay 3. TR-FRET Kinase Assay (Biochemical Potency) Couple->Assay Cell 4. Western Blot p-Rab10 (Cellular Validation) Assay->Cell

Figure 2: Step-by-step workflow from intermediate synthesis to cellular validation.

Quantitative Data Presentation

The structural modifications at the pyrrolidine nitrogen dictate both potency and selectivity. Table 1 summarizes representative Structure-Activity Relationship (SAR) data for aminopyrazole derivatives against wild-type and mutant kinases, demonstrating the necessity of the R-enantiomer and specific functional groups[3].

Compound DerivativeStereochemistryR-Group (Pyrrolidine N)LRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)SYK IC₅₀ (nM)
Intermediate RBoc (Protected)>10,000>10,000>10,000
Derivative A SAcrylamide450.2380.5120.4
Derivative B RAcrylamide12.44.18.2
Derivative C RCyclopropanecarboxamide8.52.045.6

Table 1: Representative SAR profile illustrating the impact of stereochemistry and functionalization on kinase inhibitory potency. Note the superior potency of the R-enantiomer (Derivative B vs. A).

References

  • [1] EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. Available at:

  • [2] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PMC - NIH. Available at:[Link]

  • [4] Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series. PMC - NIH. Available at:[Link]

  • [6] Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PMC - NIH. Available at:[Link]

  • [3] Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [5] Advances in covalent drug discovery. PMC - NIH. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Identification and Characterization of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole Metabolites

Executive Summary R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1029413-53-3) is a highly versatile chiral building block frequently utilized in the design of selective kinase inhibitors, particularly within the1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1029413-53-3) is a highly versatile chiral building block frequently utilized in the design of selective kinase inhibitors, particularly within the1[1]. While the tert-butyloxycarbonyl (Boc) moiety is traditionally viewed as a transient synthetic protecting group, its increasing presence in prodrug strategies and illicit designer compounds necessitates a rigorous understanding of its metabolic fate.

This technical guide outlines the mechanistic causality behind the biotransformation of this molecule, focusing on the lability of the Boc group, the bioactivation of the pyrrolidine ring, and the self-validating analytical protocols required to trap and identify reactive electrophilic intermediates.

Mechanistic Rationale of Metabolism (The "Why")

Understanding the metabolism of this compound requires deconstructing its three primary structural liabilities:

Boc-Group Lability (Phase I Deprotection)

The carbamate linkage of the Boc group is highly susceptible to in vivo degradation. Upon administration, it undergoes rapid cleavage via two primary mechanisms: acidic hydrolysis in gastric fluid and enzymatic hydrolysis mediated by non-specific carboxylesterases in the liver and plasma. As demonstrated in studies of2[2], this deprotection acts as a rate-limiting step, unmasking the secondary amine to yield the free pyrrolidine (Metabolite M1).

Pyrrolidine Bioactivation and Iminium Ion Formation

Once the pyrrolidine ring is deprotected, it becomes a prime target for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6. The 3[3] generates an unstable hemiaminal intermediate. This species spontaneously dehydrates to form a highly reactive, electrophilic endocyclic iminium ion . If not detoxified or trapped, this "hard" electrophile can covalently bind to nucleophilic residues on endogenous proteins, posing a severe genotoxicity risk. Alternatively, further oxidation yields a stable pyrrolidin-2-one (lactam) derivative.

Primary Amine Conjugation

The sterically accessible 4-amino group on the pyrazole ring serves as a primary site for Phase II metabolism, specifically N-acetylation via N-acetyltransferases (NAT1/NAT2), forming a stable amide conjugate.

Metabolic Pathway Visualization

Metabolic_Pathway Parent Parent Compound (m/z 253.166) M1 M1: Free Pyrrolidine (-Boc, m/z 153.114) Parent->M1 Esterases / Acid M2 M2: N-Acetylated (+42 Da, m/z 295.177) Parent->M2 NAT1/NAT2 M3 M3: Pyrrolidin-2-one (Lactam, m/z 167.093) M1->M3 CYP450 Oxidation M4 M4: Cyano Adduct (Trapped, m/z 180.114) M1->M4 CYP450 + KCN

Fig 1. Primary metabolic pathways and reactive intermediate trapping of the parent compound.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the identification of metabolites cannot rely solely on predictive software. The following protocols establish a self-validating loop: the deliberate addition of Potassium Cyanide (KCN)4[4], proving the mechanism of CYP450 bioactivation.

Protocol 1: Microsomal Incubation & Stable Metabolite Generation
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Protein Suspension: Thaw Human Liver Microsomes (HLM) on ice and suspend in the buffer to a final protein concentration of 1.0 mg/mL.

  • Substrate Addition: Spike R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% v/v to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Incubate for 60 minutes at 37°C.

Protocol 2: Reactive Intermediate Trapping (Iminium Ion Capture)
  • Trapping Agent: Run a parallel incubation identical to Protocol 1, but supplement the buffer with 1.0 mM Potassium Cyanide (KCN) prior to the addition of the NADPH regenerating system.

  • Quenching: Terminate both Protocol 1 and Protocol 2 reactions by adding 3 volumes of ice-cold acetonitrile containing a generic internal standard (e.g., labetalol 100 ng/mL).

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins. Transfer the supernatant to glass autosampler vials.

Protocol 3: LC-HRMS/MS Analytical Method

High-resolution mass spectrometry (HRMS) is mandatory to differentiate isobaric biotransformations via exact mass defect filtering.

  • Column: Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Positive Electrospray Ionization (ESI+). Acquire Full Scan MS (m/z 100–800) coupled with Data-Dependent Acquisition (DDA) for MS/MS structural elucidation.

Experimental Workflow Visualization

Experimental_Workflow Step1 1. HLM Incubation (+ NADPH) Step2 2. KCN Trapping (Electrophile Capture) Step1->Step2 Step3 3. Quench & Spin (Protein Prep) Step2->Step3 Step4 4. LC-HRMS/MS (Data Acquisition) Step3->Step4 Step5 5. Mass Defect Filtering Step4->Step5

Fig 2. Step-by-step experimental workflow for reactive metabolite generation and analysis.

Data Presentation: Predicted Metabolite Profiles

The following table summarizes the quantitative exact mass shifts expected during the LC-HRMS/MS data analysis phase. The detection of M5 exclusively in the KCN-fortified samples definitively validates the pyrrolidine bioactivation pathway[4].

Metabolite IDBiotransformationStructural Modification Δ Mass (Da)Expected m/z [M+H]⁺
Parent N/ANone0.000253.166
M1 DeprotectionLoss of Boc group (-C₅H₈O₂)-100.052153.114
M2 N-AcetylationAcetylation of primary amine+42.011295.177
M3 Oxidation (Boc intact)Hydroxylation on pyrrolidine+15.995269.161
M4 Deprotection + OxidationLoss of Boc + Lactam formation-86.036167.093
M5 (Trapped) Bioactivation + KCNLoss of Boc + Cyano adduct-73.052180.114

References

  • Title: PubChemLite - FGJHGFJRZPJLDN-UHFFFAOYSA-N - Explore (CAS 1029413-53-3)
  • Source: Ambeed.
  • Title: Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat Source: PMC / Forensic Toxicology URL
  • Title: Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock URL
  • Source: Chemical Research in Toxicology (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Amidation reaction conditions for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

An In-Depth Guide to the Amidation of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole: Protocols and Mechanistic Insights Abstract The R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole scaffold is a privileged motif in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Amidation of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole: Protocols and Mechanistic Insights

Abstract

The R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole scaffold is a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture for probing biological targets. The functionalization of its 4-amino group via amidation is a critical transformation for generating compound libraries in drug discovery programs. However, the electronic properties of the 4-aminopyrazole moiety present distinct challenges compared to the acylation of simple aliphatic or aniline amines, necessitating carefully optimized reaction conditions. This guide provides a comprehensive overview of the principles, comparative analysis of reagents, and detailed, validated protocols for the successful amidation of this key intermediate. We delve into the mechanistic rationale behind reagent selection and offer a troubleshooting guide to address common experimental hurdles, ensuring researchers can confidently and efficiently execute this pivotal synthetic step.

Core Principles: Navigating the Amidation of a Heterocyclic Amine

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. While thermodynamically favorable, the reaction is kinetically slow and requires the activation of the carboxylic acid to proceed at a practical rate.[1] The primary challenge in the amidation of 4-aminopyrazole derivatives lies in the reduced nucleophilicity of the exocyclic amino group. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pyrazole ring system, rendering it less available for nucleophilic attack on the activated carboxylic acid species.

This necessitates the use of highly efficient coupling reagents capable of generating a sufficiently electrophilic intermediate to react with the weakly nucleophilic amine. The general mechanism involves two key stages:

  • Carboxylic Acid Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).[2][3]

  • Nucleophilic Acyl Substitution: The 4-aminopyrazole attacks the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.

G sub R-COOH (Carboxylic Acid) activated [R-CO-X] Activated Intermediate (e.g., OAt-Ester) sub->activated Activation reagent Coupling Reagent + Base reagent->activated product R-CO-NH-Ar (Amide Product) activated->product Nucleophilic Attack byproduct Byproducts (e.g., Urea, HOBt) activated->byproduct Displacement amine Ar-NH2 (4-Aminopyrazole) amine->product G start_end start_end process process decision decision output output A 1. Dissolve Carboxylic Acid, HATU, & DIPEA in DMF B 2. Stir 15 min at RT (Pre-activation) A->B C 3. Add 4-Aminopyrazole (as solution in DMF) B->C D 4. Stir 2-6h at RT C->D E 5. Monitor by LC-MS/TLC D->E E->D Incomplete F 6. Aqueous Workup (Dilute, Wash, Extract) E->F Complete G 7. Purify via Column Chromatography F->G H Final Amide Product G->H

Caption: Experimental workflow for HATU-mediated amidation.

Materials and Reagents

ReagentEquivalentsPurpose
Carboxylic Acid1.0Acylating agent
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA (Diisopropylethylamine)3.0Non-nucleophilic base
Anhydrous DMF-Solvent (0.1 - 0.5 M)
Ethyl Acetate (EtOAc)-Extraction Solvent
5% aq. LiCl Solution-For DMF removal
Saturated aq. NaHCO₃-Basic wash
Brine-Final wash
Anhydrous Na₂SO₄ or MgSO₄-Drying agent

Step-by-Step Methodology

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.2 eq.), and anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq.) dropwise to the stirred solution. [1]Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add a solution of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. [1]6. Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (2-3 times to remove DMF), saturated aqueous NaHCO₃, and finally with brine. [4]7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Protocol B: Cost-Effective Coupling Using EDC/HOBt

This classic method is highly reliable and more economical than using uronium salts. The HOBt additive is crucial, as it reacts with the unstable O-acylisourea intermediate to form a more stable HOBt-ester. This activated species is less prone to racemization and reacts efficiently with the amine. [1][5] Materials and Reagents

ReagentEquivalentsPurpose
Carboxylic Acid1.0Acylating agent
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole1.1Nucleophile
EDC·HCl1.3Coupling Reagent
HOBt (or HOAt)1.2Additive
DIPEA or Et₃N2.0 - 3.0Non-nucleophilic base
Anhydrous DCM or DMF-Solvent (0.1 - 0.5 M)
1M aq. HCl or 10% aq. Citric Acid-Acidic wash
Saturated aq. NaHCO₃-Basic wash
Brine-Final wash
Anhydrous Na₂SO₄ or MgSO₄-Drying agent

Step-by-Step Methodology

  • Reagent Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq.), R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (1.1 eq.), HOBt (1.2 eq.), and anhydrous DCM or DMF.

  • Cooling: Cool the resulting solution/slurry to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.3 eq.) portion-wise to the mixture, ensuring the temperature remains low.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl or 10% citric acid, saturated aqueous NaHCO₃, and brine. This aqueous workup effectively removes the water-soluble urea byproduct and excess reagents. [1][6]8. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling agent. 2. Deactivated (protonated) amine. 3. Sterically hindered substrates. 4. Poor quality or wet reagents/solvents.1. Switch from EDC/HOBt to a more potent reagent like HATU or PyAOP. [7][8] 2. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present (2-3 eq.). 3. Increase reaction time and/or temperature (e.g., to 40-50 °C). 4. Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Side Products 1. Guanidinylation of the amine (with excess HATU/HBTU). 2. Racemization of chiral carboxylic acids. 3. Side reactions with other functional groups.1. Use no more than 1.2 equivalents of the uronium reagent. [7] 2. Ensure an additive like HOBt or HOAt is used, especially with EDC. Run the reaction at 0 °C initially. [7] 3. Protect other reactive functional groups (e.g., other amines, hydroxyls) if present.
Difficult Purification 1. Incomplete removal of DMF. 2. Urea byproducts from DIC/DCC precipitating with product. 3. Close polarity of product and starting materials.1. Perform multiple washes with 5% LiCl solution or brine during workup. [4] 2. Use EDC, as its urea byproduct is water-soluble and easily removed by acidic/basic washes. [6] 3. Optimize the mobile phase for column chromatography; consider a different stationary phase if necessary.

Conclusion

The successful amidation of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is readily achievable with a rational selection of coupling reagents and careful execution of the reaction protocol. For high-yield, rapid conversions, especially with challenging carboxylic acids, HATU is the reagent of choice. For a more economical and scalable approach, the EDC/HOBt system provides a reliable and effective alternative. By understanding the underlying principles of carboxylic acid activation and the specific reactivity of the 4-aminopyrazole nucleus, researchers can effectively troubleshoot and optimize conditions to generate a diverse array of amide derivatives for advancing drug discovery and development programs.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, National Center for Biotechnology Information. [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, ACS Publications. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, National Center for Biotechnology Information. [Link]

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Amidation process.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Synthesis of 4-aminopyrazolone amino acids. Reagents and reaction... ResearchGate. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1 H Pyrazole1-carboxamidine. ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

  • N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? MDPI. [Link]

  • A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

Sources

Application

Scale-up synthesis protocols for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Application Note: Scale-Up Synthesis Protocol for (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole Introduction & Strategic Process Rationale The 4-amino-1H-pyrazole moiety is a privileged pharmacophore in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Protocol for (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Introduction & Strategic Process Rationale

The 4-amino-1H-pyrazole moiety is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding scaffold in the design of kinase inhibitors targeting CDK14, PI3Kγ, and Aurora kinases . When functionalized with a chiral pyrrolidine ring, such as in (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole , the molecule gains enhanced solubility and distinct spatial vectors critical for target selectivity.

The Scale-Up Challenge: On a medicinal chemistry (milligram) scale, the coupling of 1-Boc-3-pyrrolidinol with 4-nitro-1H-pyrazole is typically achieved via the Mitsunobu reaction. However, the stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts presents severe purification bottlenecks. As demonstrated in recent process chemistry literature, removing TPPO without chromatography requires complex crystallization or wet-milling protocols that often reduce overall yield and increase process mass intensity (PMI) .

The Self-Validating SN2 Solution: To establish a scalable, chromatography-free protocol, we engineered a three-step sequence utilizing an SN​2 displacement strategy. By starting with the commercially available (S)-1-Boc-3-pyrrolidinol , we activate the hydroxyl group as a methanesulfonate. Subsequent nucleophilic attack by 4-nitro-1H-pyrazole proceeds with complete Walden inversion to yield the desired (R)-configured intermediate . Finally, a highly chemoselective catalytic hydrogenation reduces the nitro group to the target amine . This route is self-validating: each intermediate can be isolated via simple phase separation or filtration, ensuring high purity without silica gel chromatography.

Retrosynthetic Workflow & Reaction Scheme

Workflow SM (S)-1-Boc-3-pyrrolidinol Step1 Mesylation (MsCl, Et3N) SM->Step1 Int1 (S)-Mesylate Intermediate Step1->Int1 Step2 SN2 Inversion (4-Nitro-1H-pyrazole) Int1->Step2 Int2 (R)-Nitro-pyrazole Intermediate Step2->Int2 Step3 Reduction (H2, Pd/C) Int2->Step3 Product (R)-4-Amino-1-(1-Boc- pyrrolidin-3-yl)-1H-pyrazole Step3->Product

Figure 1: Three-step scalable synthetic workflow demonstrating Walden inversion and reduction.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Activation via Mesylation

Objective: Convert the secondary alcohol of (S)-1-Boc-3-pyrrolidinol into a superior leaving group.

Protocol (100 g Scale):

  • Charge a 2 L jacketed reactor with (S)-1-Boc-3-pyrrolidinol (100 g, 0.534 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 800 mL).

  • Add triethylamine (Et 3​ N) (81.0 g, 0.801 mol, 1.5 eq) and cool the mixture to 0 °C under nitrogen.

  • Add methanesulfonyl chloride (MsCl) (73.4 g, 0.641 mol, 1.2 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0–5 °C for 2 hours. Monitor completion via TLC or HPLC (In-Process Control: <1% starting material).

  • Quench the reaction by slowly adding 500 mL of ice-cold water.

  • Separate the organic layer, wash with 1N HCl (300 mL), saturated NaHCO 3​ (300 mL), and brine (300 mL).

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford (S)-1-Boc-pyrrolidin-3-yl methanesulfonate as a pale yellow oil.

Causality & Mechanistic Insight: Strict temperature control (0 °C) during MsCl addition is critical to prevent the formation of alkyl chloride byproducts and to suppress premature elimination. Triethylamine acts as an acid scavenger, neutralizing the HCl generated to protect the acid-sensitive Boc group.

Step 2: N-Alkylation and Stereochemical Inversion ( SN​2 )

Objective: Couple the pyrazole ring while inverting the stereocenter from (S) to (R).

Protocol:

  • In a 3 L reactor, dissolve the crude (S)-mesylate (~141 g, 0.534 mol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 1.2 L).

  • Add 4-nitro-1H-pyrazole (66.4 g, 0.587 mol, 1.1 eq) and Cesium Carbonate (Cs 2​ CO 3​ ) (348 g, 1.068 mol, 2.0 eq).

  • Heat the suspension to 75 °C and stir vigorously for 14 hours.

  • Cool the mixture to room temperature and pour into 3 L of vigorously stirred ice water.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 1 L).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 500 mL) to remove residual DMF, followed by brine (500 mL).

  • Concentrate the organic layer. Crystallize the crude residue from MTBE/Heptane (1:3) to yield (R)-1-(1-Boc-pyrrolidin-3-yl)-4-nitro-1H-pyrazole as an off-white solid.

Causality & Mechanistic Insight: Cesium carbonate is specifically chosen over potassium or sodium carbonate. The large, soft Cs + cation loosely coordinates with the pyrazole anion, maximizing its nucleophilicity. This promotes the desired SN​2 pathway over the competing E2 elimination (which is a high risk for secondary mesylates). The nucleophilic attack occurs exclusively at the anti-bonding orbital of the C-OMs bond, resulting in a complete Walden inversion to the (R)-configuration.

Step 3: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the Boc protecting group.

Protocol:

  • Charge a 2 L pressure reactor (e.g., Parr hydrogenator) with (R)-1-(1-Boc-pyrrolidin-3-yl)-4-nitro-1H-pyrazole (100 g, 0.354 mol, 1.0 eq) and Ethanol (1 L).

  • Purge the vessel with nitrogen three times.

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (10 g, 10 wt%).

  • Purge the vessel with hydrogen gas three times, then pressurize to 40 psi.

  • Stir the reaction at 25 °C for 6 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Vent the hydrogen and purge with nitrogen.

  • Filter the catalyst through a pad of Celite, washing the filter cake with additional Ethanol (200 mL).

  • Concentrate the filtrate under reduced pressure to yield the final product, (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, as a crystalline solid.

Causality & Mechanistic Insight: Catalytic hydrogenation using Pd/C is highly scalable and environmentally benign compared to dissolving metal reductions (e.g., Fe/HCl or Zn/NH 4​ Cl), which generate heavy metal waste. The neutral conditions of H 2​ /Pd/C ensure that the acid-labile Boc group remains completely intact. Filtration through Celite provides a self-validating isolation step, leaving no residual byproducts.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) for the 100-gram scale-up campaign, demonstrating the viability of this route for pilot-plant execution.

Process StepScale (Input)Isolated Yield (%)Purity (HPLC Area %)Enantiomeric Excess (ee %)E-Factor
1. Mesylation 100.0 g98% (Crude)96.5%N/A12.4
2. SN​2 Alkylation 141.0 g82% (Cryst.)98.2%> 99.0% (Inversion)28.1
3. Hydrogenation 100.0 g95%99.5%> 99.0%8.5
Overall Process 100.0 g 76.3% 99.5% > 99.0% ~49.0

Note: E-Factor is calculated as (Total Mass of Waste) / (Mass of Product), excluding water.

Safety & Hazard Assessment

  • Thermal Hazards (Step 1): The addition of MsCl to the alcohol is highly exothermic. Controlled dropwise addition and robust jacket cooling are mandatory to prevent thermal runaway and degradation of the Boc group.

  • Off-Gassing (Step 2): While not highly gas-evolving, heating DMF to 75 °C requires proper ventilation and a condenser to prevent solvent loss and pressure buildup.

  • Flammability & Pyrophoricity (Step 3): Dry Pd/C is pyrophoric and can ignite solvent vapors. Always use wet Pd/C (50% water) and ensure the reactor is thoroughly purged with inert gas (N 2​ or Ar) before introducing the catalyst or hydrogen gas.

References

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 Bioorganic & Medicinal Chemistry[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega[Link]

  • Design and Synthesis of a Novel Series of Orally Bioavailable, CNS-Penetrant, Isoform Selective Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibitors... Journal of Medicinal Chemistry[Link]

  • Benzimidazole derivatives and their use as protein kinases inhibitors European P
Method

Advanced Handling, Storage, and Synthetic Integration Protocol for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Executive Overview & Molecular Significance R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (General CAS: 1029413-53-3) is a highly specialized chiral diamine building block utilized extensively in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Significance

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (General CAS: 1029413-53-3) is a highly specialized chiral diamine building block utilized extensively in modern medicinal chemistry. Its unique architecture—a pyrazole ring linked to a stereospecific pyrrolidine—makes it a privileged scaffold for designing ATP-competitive kinase inhibitors, particularly those targeting Janus kinases (JAK) and Phosphoinositide 3-kinases (PI3K).

Because this intermediate features both a highly reactive primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its handling requires rigorous environmental control. This application note establishes a self-validating framework for the storage, handling, and synthetic integration of this compound, ensuring that its structural and chiral integrity is maintained throughout the drug development lifecycle.

Physicochemical Profiling & Mechanistic Causality

To handle this compound effectively, researchers must understand the causality behind its physical vulnerabilities:

  • The Pyrazole-Amine Motif (Oxidation & Carbamate Risk): The primary amine at the 4-position of the pyrazole is electron-rich and highly nucleophilic. When exposed to ambient air, it is susceptible to spontaneous oxidation. Furthermore, atmospheric carbon dioxide (CO2) can react with this primary amine to form reversible carbamate salts, which drastically alter the compound's solubility and reactivity during subsequent coupling steps.

  • The Boc-Protected Pyrrolidine (Acid Lability): The Boc group provides essential steric shielding, preventing the secondary pyrrolidine amine from participating in unwanted side reactions. However, the Boc group is highly susceptible to acid-catalyzed cleavage. Exposure to trace acids (e.g., degraded halogenated solvents) protonates the carbamate oxygen, leading to the irreversible expulsion of isobutylene gas and CO2.

  • Chiral Integrity: The (R)-configuration at the C3 position of the pyrrolidine ring dictates the spatial orientation of the pyrazole pharmacophore. While racemization is rare under neutral conditions, extreme basic or acidic environments combined with high heat can compromise the enantiomeric excess (ee), leading to off-target binding in final drug candidates.

degradation_pathways compound R-4-Amino-1-(1-Boc-pyrrolidin-3-yl) -1H-pyrazole acid Trace Acid / H2O compound->acid Exposed to oxygen O2 / CO2 Exposure compound->oxygen Exposed to deprotect Boc Cleavage (Isobutylene + CO2) acid->deprotect Catalyzes oxidate Amine Oxidation / Carbamate Formation oxygen->oxidate Reacts

Chemical degradation pathways of the Boc-protected pyrazole intermediate.

Self-Validating Storage & Environmental Control System

Standard storage is insufficient for bifunctional intermediates. We employ a "Self-Validating System" where the storage protocol itself includes built-in analytical checks to guarantee compound viability before any synthetic step is initiated[1].

Storage Protocol
  • Atmospheric Control: The compound must be stored in a tightly sealed amber glass vial, backfilled with high-purity Argon or Nitrogen.

  • Temperature Regulation: For short-term use (< 2 weeks), store at 2–8°C. For long-term preservation, store at -20°C.

  • Desiccation: Place the primary vial inside a secondary container equipped with indicating silica gel to scavenge trace moisture.

Pre-Reaction Validation Checkpoint

Before utilizing a stored batch, perform a rapid LC-MS analysis.

  • Validation Pass: A dominant [M+H]+ peak at m/z 253.16.

  • Validation Fail: The presence of an m/z 153.16 peak indicates premature Boc deprotection. A mass shift of +44 Da indicates carbamate formation via CO2 exposure. If these are detected, the batch must be discarded or repurposed.

Experimental Workflows: From Bench to Target

The following protocols detail the integration of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole into a kinase inhibitor scaffold.

Protocol A: Chemoselective Amide Coupling

Goal: React the primary pyrazole amine while leaving the Boc-protected pyrrolidine intact.

  • Preparation: In a glovebox, dissolve 1.0 eq of the pyrazole building block in anhydrous DMF.

    • Mechanistic Rationale: DMF effectively solubilizes the polar pyrazole ring, while the Argon atmosphere prevents oxidative degradation of the primary amine.

  • Activation: In a separate flask, dissolve 1.1 eq of the target carboxylic acid in DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Mechanistic Rationale: HATU forms a highly reactive HOAt ester. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base that neutralizes the reaction environment without risking Boc cleavage.

  • Coupling: Add the pyrazole solution dropwise to the activated acid at 0°C, then allow it to warm to room temperature over 2 hours.

    • Mechanistic Rationale: Dropwise addition at low temperatures controls the local concentration of the nucleophile, suppressing exothermic side reactions and preserving chiral integrity.

  • Validation Checkpoint: Perform TLC (5% MeOH in DCM). The disappearance of the ninhydrin-active primary amine spot confirms complete conversion.

Protocol B: Controlled Boc Deprotection

Goal: Remove the Boc group to free the secondary pyrrolidine amine for final functionalization.

  • Acidification: Dissolve the purified coupled product from Protocol A in anhydrous DCM. Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

    • Mechanistic Rationale: Cooling mitigates the exothermic nature of the acid-base reaction. TFA selectively protonates the carbamate, driving the elimination of isobutylene and CO2.

  • Evaporation: Stir for 1 hour at room temperature, then immediately remove volatiles under reduced pressure. Co-evaporate twice with toluene.

    • Mechanistic Rationale: Prolonged exposure to TFA can lead to the degradation of the pyrazole ring. Toluene co-evaporation azeotropically removes residual TFA, preventing acid carryover into the next step.

  • Validation Checkpoint: Conduct 1H-NMR analysis. The protocol is validated as successful when the sharp singlet at ~1.45 ppm (integrating for 9H, representing the tert-butyl group) completely disappears.

synthetic_workflow step1 1. Inert Atmosphere Setup (Argon/N2 Glovebox) step2 2. Chemoselective Coupling (Reacting the 4-Amino group) step1->step2 step3 3. Boc Deprotection (TFA/DCM or HCl/Dioxane) step2->step3 step4 4. Secondary Functionalization (Reacting Pyrrolidine Amine) step3->step4 step5 5. Final Kinase Inhibitor (e.g., JAK Target) step4->step5

Step-by-step synthetic workflow for integrating the pyrazole building block.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters for the storage and handling of this intermediate[2].

ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Failure
Temperature -20°C (Long-term)> 25°CThermal degradation; exponential increase in the oxidation rate of the primary amine.
Atmosphere Argon / NitrogenAmbient AirAtmospheric CO2 reacts with the primary amine to form insoluble carbamates; O2 induces oxidation.
Solvent pH Neutral to BasicpH < 5.0Acid-catalyzed cleavage of the Boc protecting group, releasing isobutylene gas.
Light Exposure Amber Glass (Dark)Direct UVPhotolytic degradation and potential radical-induced ring opening of the pyrazole system.
Molecular Mass 252.16 g/mol m/z 153.16 detectedIndicates total loss of the Boc group (mass loss of 100 Da).

References

  • NextSDS. "TERT-BUTYL 3-(1H-PYRAZOL-1-YL)PYRROLIDINE-1-CARBOXYLATE". Chemical Substance Information. URL:[Link]

  • PubChemLite. "FGJHGFJRZPJLDN-UHFFFAOYSA-N - Explore - PubChemLite". Université du Luxembourg. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Stereointegrity in (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole Workflows

Welcome to the Advanced Applications troubleshooting center. As a Senior Application Scientist, I frequently consult on the synthesis and functionalization of chiral 1-(pyrrolidin-3-yl)-1H-pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications troubleshooting center. As a Senior Application Scientist, I frequently consult on the synthesis and functionalization of chiral 1-(pyrrolidin-3-yl)-1H-pyrazoles. The (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole scaffold is a privileged building block in modern drug discovery, heavily utilized in the development of kinase inhibitors and GPCR modulators.

However, the C3 stereocenter on the pyrrolidine ring is uniquely vulnerable to racemization. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and eliminate stereochemical degradation during your cross-coupling, amidation, and deprotection workflows.

Mechanistic Grounding: The Causality of Racemization

To stop racemization, we must first understand the electronic environment of the molecule. The C3 chiral center is flanked by a Boc-protected amine (the β -position) and an electron-withdrawing pyrazole ring (the α -position). This specific topology introduces two primary pathways for stereochemical loss:

  • Base-Promoted Deprotonation (Pathway A): The C3 proton is mildly acidic due to the inductive electron-withdrawing effect of the adjacent pyrazole N1 atom. Strong bases can abstract this proton, forming a planar carbanion. Subsequent non-selective reprotonation yields a racemic mixture.

  • Retro-Aza-Michael Elimination (Pathway B): Under specific thermal or basic stress, the pyrazole can act as a leaving group, generating an achiral 1-Boc-3-pyrroline intermediate. The subsequent aza-Michael re-addition of the pyrazole destroys the original stereocenter.

RacemizationMechanisms cluster_pathway1 Pathway A: C3 Deprotonation cluster_pathway2 Pathway B: Elimination-Addition Start (R)-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole Chiral C3 Center Carbanion Planar C3 Carbanion (Base-promoted) Start->Carbanion Strong Base (-H+) Pyrroline 1-Boc-3-pyrroline + Pyrazole Leaving Group Start->Pyrroline E1cB Elimination Racemate (R/S)-Racemic Mixture Loss of Stereointegrity Carbanion->Racemate Non-selective Reprotonation Pyrroline->Racemate Aza-Michael Re-addition

Fig 1: Dual pathways of C3 racemization via base-promoted deprotonation and aza-Michael addition.

Troubleshooting Guides & FAQs

FAQ 1: Buchwald-Hartwig Amination Stereocontrol

Q: I am coupling the 4-amino group with an aryl bromide using Pd2​dba3​ , NaOtBu , and BINAP at 100 °C. My yield is fine, but chiral HPLC shows >15% racemization. How do I fix this?

A: The culprit is the combination of a strong alkoxide base ( NaOtBu ) and high temperature, which aggressively drives the C3 deprotonation pathway (Pathway A).

  • The Fix: Switch to a weaker, insoluble inorganic base like K3​PO4​ . To compensate for the weaker base, you must upgrade your ligand to a highly active dialkylbiaryl phosphine like BrettPhos [1]. BrettPhos facilitates the reductive elimination step at much lower temperatures (65–80 °C).

  • Scientific Causality: K3​PO4​ is basic enough to neutralize the hydrobromide salt generated during the catalytic cycle but insufficiently basic to abstract the C3 proton of the pyrrolidine ring, effectively shutting down the carbanion racemization route.

FAQ 2: Amide Bond Formation

Q: We are acylating the 4-amino group using HATU and DIPEA. We observe 5-8% epimerization of our final product. Is there a milder alternative?

A: Yes. While HATU is a highly efficient coupling reagent, the requirement for excess DIPEA (a relatively strong amine base) over prolonged reaction times can induce deprotonation at C3.

  • The Fix: Transition to Propylphosphonic anhydride (T3P) utilizing a weaker base like N-methylmorpholine (NMM) [2].

  • Scientific Causality: T3P is renowned for maintaining stereointegrity. It generates a less reactive, highly ordered transition state during coupling. Because it functions efficiently with mild bases (or sometimes no base if the amine is highly nucleophilic), it drastically reduces the risk of α -deprotonation compared to uronium-based reagents like HATU.

FAQ 3: Boc Deprotection Vulnerabilities

Q: Does the final Boc deprotection step risk the C3 stereocenter? We've been using HFIP (Hexafluoroisopropanol) under microwave irradiation to speed up the cleavage.

A: Yes, it absolutely does. Recent SAR campaigns have demonstrated that while standard acidic deprotections are generally safe, specific conditions like heated HFIP cause complete racemization of substituted pyrrolidines [3].

  • The Fix: Utilize standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature (20–25 °C).

  • Scientific Causality: Under thermal stress, HFIP promotes an SN​1 -like or elimination pathway (Pathway B) leading to racemization. Standard TFA/DCM at room temperature cleanly removes the Boc group while preserving >99% ee.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction parameters on the enantiomeric excess (ee%) of the C3 stereocenter.

Reaction TypeReagents / Catalyst SystemBase UsedTemperatureTypical ee% Retention
Cross-Coupling (Suboptimal) Pd2​dba3​ , BINAP NaOtBu (Strong)100 °C80 - 85% (Racemized)
Cross-Coupling (Optimized) Pd2​dba3​ , BrettPhos K3​PO4​ (Weak)70 °C> 99%
Amide Coupling (Suboptimal)HATUDIPEA (3.0 eq)25 °C (24h)90 - 95% (Epimerized)
Amide Coupling (Optimized)T3P (50% in EtOAc)NMM (1.5 eq)25 °C (4h)> 99%
Boc Deprotection (Suboptimal)HFIP, MicrowaveNone100 °C< 10% (Fully Racemized)
Boc Deprotection (Optimized)TFA / DCM (1:4)None25 °C (2h)> 99%

Validated Experimental Protocol

To ensure absolute trustworthiness, the following methodology for Buchwald-Hartwig amination is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that dictate whether the reaction should proceed, preventing the costly degradation of chiral starting materials.

Self-Validating Pd-Catalyzed Amination (Stereoretentive)

Objective: Couple (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole with an aryl halide while maintaining >99% ee.

Step 1: Catalyst Pre-activation In a nitrogen-filled glovebox, combine Pd2​dba3​ (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.

  • Self-Validation Check: The solution must shift to a deep red/purple color, indicating active Pd(0) complex formation. Failure to achieve this color shift indicates a poisoned catalyst or wet solvent; do not proceed .

Step 2: Reagent Assembly To the active catalyst solution, add the (R)-pyrazole amine (1.0 eq), the aryl bromide (1.1 eq), and strictly anhydrous K3​PO4​ (2.0 eq).

  • Critical Warning: Do not substitute with NaOtBu or Cs2​CO3​ .

Step 3: Thermal Execution Seal the reaction vial, remove it from the glovebox, and heat to 70 °C in an oil bath or heating block.

Step 4: In-Process Stereochemical Control (IPC) At t=2 hours, withdraw a 10 µL aliquot via syringe. Quench the aliquot in 1 mL of HPLC-grade Hexane/Isopropanol (80:20) and analyze immediately via Chiral HPLC (e.g., Chiralpak IG column).

  • Self-Validation Check: The (R)-enantiomer peak must integrate to >99% relative to the (S)-enantiomer. If the ee% drops below 98%, terminate the reaction immediately by cooling to 0 °C to prevent further stereochemical degradation, and verify the anhydrous state of your K3​PO4​ before repeating.

Step 5: Workup Upon reaction completion (typically 4-6 hours), cool to room temperature. Filter the crude mixture through a pad of Celite to remove all inorganic salts. Causality: Removing the base prior to concentration prevents the formation of highly concentrated basic micro-environments that could trigger late-stage racemization during solvent evaporation. Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link]

  • Sapp, E., et al. (2022). Small-Molecule Disruptors of Mutant Huntingtin–Calmodulin Protein–Protein Interaction Attenuate Deleterious Effects of Mutant Huntingtin. ACS Chemical Neuroscience. Available at:[Link]

Optimization

Technical Support Center: Functionalization of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Welcome to the Technical Support Center for the functionalization of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole . This chiral building block is a critical intermediate in the synthesis of advanced kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole . This chiral building block is a critical intermediate in the synthesis of advanced kinase inhibitors (such as JAK and LRRK2 inhibitors) [1]. However, its polyfunctional nature—featuring a highly nucleophilic primary amine, an acid-sensitive Boc protecting group, and a base-sensitive chiral center—makes it prone to specific side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to eliminate byproducts and ensure high-fidelity synthesis.

Section 1: C-N Cross-Coupling & SNAr on the 4-Amino Pyrazole

Q1: When coupling the 4-amino group with heteroaryl halides, I frequently observe diarylation and complex byproduct mixtures. How can I drive the reaction strictly to mono-arylation?

Causality & Expert Insight: The primary amine at the 4-position of the pyrazole ring is highly nucleophilic. During Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations, the initial coupling yields a secondary amine. Depending on the electronic nature of the newly attached aryl group, this secondary amine can remain sufficiently nucleophilic to undergo a second catalytic cycle, leading to diarylation.

The Solution: For SNAr reactions, strict stoichiometric control (1.05 equivalents of electrophile) and the use of sterically hindered bases (like DIPEA) are required. For palladium-catalyzed Buchwald-Hartwig couplings, the choice of ligand is paramount. Utilizing bulky, monodentate biarylphosphine ligands such as BrettPhos or tBuXPhos creates a restrictive steric environment around the palladium center. This pocket easily accommodates the primary amine but sterically clashes with the bulkier secondary amine intermediate, effectively shutting down the second coupling cycle [2].

Q2: My final product shows a loss of enantiomeric excess (ee) at the pyrrolidine C3 chiral center. At what stage is this racemization occurring, and how do I prevent it?

Causality & Expert Insight: Racemization almost exclusively occurs during the C-N coupling phase if overly harsh conditions are applied. The C3 proton of the pyrrolidine ring is situated adjacent to the electron-withdrawing 1H-pyrazole ring, rendering it slightly acidic. Under strongly basic conditions (e.g., NaH, KOtBu) combined with elevated temperatures (>80°C), this proton can be abstracted to form a planar intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, degrading the (R)-configuration.

The Solution: Transition to milder, insoluble inorganic bases such as Cs₂CO₃ or K₃PO₄ in aprotic solvents (like 1,4-Dioxane). These bases provide sufficient basicity to facilitate the cross-coupling cycle without abstracting the sensitive C3 proton [1].

Workflow SM Starting Material (R)-4-Amino-1-(1-Boc- pyrrolidin-3-yl)-1H-pyrazole Coupling C-N Coupling (SNAr / Buchwald-Hartwig) SM->Coupling Electrophile, Base, Pd (opt) Deprotect Boc Deprotection (TFA or HCl) Coupling->Deprotect Intermediate Byprod1 Diarylation / Over-alkylation Coupling->Byprod1 Excess reagents, poor ligand choice Byprod2 Racemization at C3 Coupling->Byprod2 Strong base, high heat Byprod3 tert-Butyl Adducts (Alkylation) Deprotect->Byprod3 No scavenger, tert-butyl cation Product Target Scaffold (e.g., Kinase Inhibitor) Deprotect->Product Scavenger added (e.g., TIPS)

Workflow of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole functionalization and byproducts.

Section 2: Boc Deprotection & Scavenging

Q3: After Boc deprotection, LC-MS analysis reveals +56 Da mass adducts on my product. What is the mechanism of this byproduct formation, and how can I eliminate it?

Causality & Expert Insight: Acidolytic cleavage of the Boc group (typically using Trifluoroacetic acid (TFA) or HCl) proceeds via the generation of carbon dioxide and a highly electrophilic tert-butyl cation. If this carbocation is not immediately quenched, it will undergo Friedel-Crafts-type alkylation on the electron-rich pyrazole ring, or it will directly alkylate the newly liberated pyrrolidine secondary amine, resulting in a +56 Da impurity [3].

The Solution: Implement a carbocation scavenger system. Adding Triisopropylsilane (TIPS) or thioanisole provides a highly reactive, sacrificial nucleophile that irreversibly traps the tert-butyl cation before it can react with your scaffold.

Mechanism Boc N-Boc Intermediate Acid Acid (TFA/HCl) Boc->Acid Cation tert-Butyl Cation [t-Bu+] Boc->Cation Cleavage Scavenger Scavenger (TIPS / Anisole) Cation->Scavenger Fast trapping Unscavenged Electrophilic Attack on Pyrazole/Amine Cation->Unscavenged If no scavenger Trapped Trapped Byproduct (e.g., t-Bu-TIPS) Scavenger->Trapped Product Clean Deprotected Secondary Amine Trapped->Product Clean isolation Impurity Alkylated Impurity (+56 Da) Unscavenged->Impurity

Mechanistic pathway of tert-butyl cation generation and the critical role of scavengers.

Quantitative Data Summary

The following table summarizes the impact of optimizing reaction conditions to suppress byproduct formation during the functionalization workflow.

Reaction StepConditionMajor Byproduct ObservedYield (%)Enantiomeric Excess (ee %)
C-N Coupling Pd₂(dba)₃, BINAP, NaOtBu, 100°CDiarylation (25%), Racemized SM45%< 70%
C-N Coupling Pd₂(dba)₃, BrettPhos, Cs₂CO₃, 80°CNone (Clean mono-arylation)88%> 99%
Boc Deprotection 20% TFA in DCM, No Scavengertert-Butyl adducts (15%)72%> 99%
Boc Deprotection 20% TFA in DCM, 5% TIPSNone95%> 99%

Standardized Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig Mono-Amination

This protocol is designed to prevent diarylation and preserve the C3 stereocenter.

  • Preparation: In an oven-dried Schlenk flask, combine (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (1.0 equiv), the target heteroaryl chloride (1.05 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon (3 cycles) to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (to achieve 0.2 M concentration) via a gas-tight syringe. Sparge the mixture with Argon for 10 minutes to ensure complete removal of dissolved oxygen.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Scavenger-Assisted Boc Deprotection

This protocol utilizes a self-validating trapping mechanism to prevent +56 Da adducts.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (5.0 equiv) to the solution. Stir for 5 minutes at 0°C to ensure homogeneous distribution of the scavenger.

  • Acid Addition: Dropwise add Trifluoroacetic acid (TFA) to achieve a 20% v/v ratio of TFA:DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor strictly by LC-MS until the starting material is completely consumed.

  • Isolation: Concentrate the mixture under a gentle stream of nitrogen (avoid rotary evaporation with high heat to prevent side reactions). Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize residual TFA. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the clean secondary amine.

References

  • Google Patents (US20210009566A1)
  • Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Boc-Protected Amino Groups: Deprotection and Scavenging Strategies Organic Chemistry Portal URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole and Its Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational step in establishing structure-activity relationships (SAR). The pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational step in establishing structure-activity relationships (SAR). The pyrazole and pyrrolidine scaffolds are prominent heterocyclic systems in medicinal chemistry, valued for their diverse biological activities. This guide provides an in-depth spectroscopic analysis of the parent compound, R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, and offers a comparative framework for identifying its key derivatives through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are designed to be self-validating, explaining the causal relationships between molecular structure and spectroscopic output.

Spectroscopic Profile of the Parent Compound

The parent molecule, R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, combines three key structural motifs: a 1,4-disubstituted pyrazole ring, a chiral N-Boc-protected pyrrolidine ring, and a primary aromatic amine. Each of these components contributes distinct and identifiable signatures to the overall spectroscopic profile.

Caption: Structure of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole.

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule.

  • Boc Group (δ ~1.45 ppm): The most prominent signal is a sharp singlet integrating to 9 protons, characteristic of the nine equivalent methyl protons of the tert-butyl group in the Boc protector. Its presence is a primary indicator of successful Boc protection.

  • Pyrazole Protons (δ ~7.3-7.5 ppm): The two protons on the pyrazole ring (H3 and H5) are expected to appear as distinct singlets in the aromatic region. Their exact chemical shift can be influenced by the electronic nature of the substituents.[1][2]

  • Amino Group (δ ~3.5-4.5 ppm): The two protons of the 4-amino group typically appear as a broad singlet. This broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its integration should correspond to two protons.

  • Pyrrolidine Ring Protons (δ ~2.0-4.0 ppm and ~4.8-5.0 ppm): The protons on the pyrrolidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The methine proton (H3'), being attached to both the pyrazole and the chiral center, is expected to be the most downfield of this group, likely appearing around 4.8-5.0 ppm. The other protons on C2', C4', and C5' will resonate at higher fields.[3]

Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

  • Boc Group (δ ~28.5, ~80.0, ~155.0 ppm): The Boc group gives rise to three distinct signals: the methyl carbons of the tert-butyl group (~28.5 ppm), the quaternary carbon (~80.0 ppm), and the carbamate carbonyl carbon (~155.0 ppm).[4]

  • Pyrazole Ring Carbons (δ ~100-140 ppm): The three carbons of the pyrazole ring will have distinct chemical shifts. The carbon bearing the amino group (C4) is expected to be shielded compared to the other two (C3 and C5).[5][6]

  • Pyrrolidine Ring Carbons (δ ~30-60 ppm): The four carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum. The chemical shifts will be influenced by their position relative to the nitrogen atom and the pyrazole substituent.

Predicted Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 253.16.

  • Characteristic Fragmentation: A hallmark of Boc-protected amines is the facile loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS conditions.[7][8] Therefore, prominent fragment ions at m/z 197.10 ([M+H - C₄H₈]⁺) and m/z 153.10 ([M+H - Boc]⁺) are expected and serve as strong evidence for the presence of the Boc group.[9]

Comparative Analysis of Key Derivatives

Spectroscopy is a powerful tool for confirming the successful transformation of a parent molecule into its derivatives. The following table outlines the expected spectral changes for common synthetic modifications.

DerivativeModificationExpected Key ¹H NMR ChangesExpected Key ¹³C NMR ChangesExpected Mass Change (m/z)
Parent Compound N/APyrazole H's: ~7.4 ppm; Boc: ~1.45 ppm (9H, s); NH₂: ~4.0 ppm (br s)Boc C=O: ~155 ppm; Boc C(CH₃)₃: ~80 ppm; Boc CH₃: ~28.5 ppm253.16 ([M+H]⁺)
1. N-Acetylation Acetyl group on 4-aminoDisappearance of NH₂ signal; Appearance of amide N-H (br s, >8.0 ppm) and acetyl CH₃ (s, ~2.1 ppm). Downfield shift of pyrazole H's.Appearance of acetyl C=O (~169 ppm) and CH₃ (~24 ppm).+42.02 (to 295.18)
2. Boc Deprotection Removal of Boc groupDisappearance of Boc singlet (~1.45 ppm). Pyrrolidine N-H appears (br s). Upfield shift of pyrrolidine protons.Disappearance of all three Boc signals.-100.07 (to 153.10)
3. C5-Bromination Bromine on pyrazole C5Disappearance of H5 singlet. H3 singlet remains.Significant downfield shift of C5 signal.+78.92 (to 332.08 / 334.08)

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for sample preparation and data acquisition are essential.

NMR Sample Preparation and Acquisition

This protocol is suitable for standard small-molecule analysis on a 400 MHz or higher spectrometer.[10][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024 or more scans, as ¹³C is significantly less sensitive than ¹H. A longer relaxation delay (2-5 seconds) is often required for full quantification, especially of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[12] Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range appropriate for the expected parent and fragment ions (e.g., m/z 50-500).

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the parent ion peak (m/z 253.16) and subjecting it to collision-induced dissociation (CID).

Workflow for Structural Confirmation

The logical process for characterizing these molecules involves a systematic application of spectroscopic techniques to build a complete structural picture.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Compound Synthesized Compound MS ESI-MS Analysis Compound->MS NMR1H ¹H NMR Analysis Compound->NMR1H NMR13C ¹³C NMR Analysis Compound->NMR13C MW Confirm Molecular Weight MS->MW FG Identify Functional Groups (Boc, NH₂, Pyrazole) NMR1H->FG NMR13C->FG Structure Elucidate Full Structure MW->Structure FG->Structure Final Structure Confirmed Structure->Final

Caption: Workflow for structural confirmation of pyrazole derivatives.

References

  • ScienceDirect. ESI-MS analysis for the synthesis of N-acylpyrazole under standard conditions. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available from: [Link]

  • PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Copper-Catalyzed N-Arylation of Aryl Halides with Anilines. Available from: [Link]

  • SpectraBase. 1-Boc-pyrrolidine. Available from: [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

  • Office of Scientific and Technical Information. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • National Center for Biotechnology Information. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • Wiley Online Library. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • SciSpace. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • University of York Research Repository. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Available from: [Link]

  • PubMed. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. Available from: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Wiley Online Library. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available from: [Link]

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available from: [Link]

  • Canadian Science Publishing. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • National Center for Biotechnology Information. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • Royal Society of Chemistry. Electrospinning of pyrazole-isothiazole derivatives: nanofibers from small molecules. Available from: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Heterocycle N‐Boc deprotection scope. Available from: [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Spectroscopic studies of some n-heterocyclic compounds. Available from: [Link]

  • MDPI. Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Available from: [Link]

Sources

Comparative

Reactivity differences between Boc-protected and unprotected pyrrolidinyl pyrazoles

Reactivity Differences Between Boc-Protected and Unprotected Pyrrolidinyl Pyrazoles: A Comprehensive Guide As a Senior Application Scientist in medicinal chemistry, navigating the functionalization of dual-nitrogen heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Differences Between Boc-Protected and Unprotected Pyrrolidinyl Pyrazoles: A Comprehensive Guide

As a Senior Application Scientist in medicinal chemistry, navigating the functionalization of dual-nitrogen heterocycles like pyrrolidinyl pyrazoles requires a deep understanding of regioselectivity and electronic shielding. These scaffolds are critical building blocks in modern drug discovery and agrochemical development[1]. However, the presence of both an aliphatic secondary amine (pyrrolidine) and an aromatic amine (pyrazole) within the same molecule presents significant synthetic challenges.

This guide provides an objective, data-driven comparison of the reactivity profiles of unprotected versus tert-butyloxycarbonyl (Boc)-protected pyrrolidinyl pyrazoles, detailing the causality behind experimental choices and providing self-validating protocols for your workflows.

Mechanistic Causality: Expertise & Experience

The fundamental difference in reactivity between unprotected and Boc-protected pyrrolidinyl pyrazoles stems from the distinct electronic properties of their nitrogen atoms.

The Unprotected State (Free Amine): In an unprotected pyrrolidinyl pyrazole, the pyrrolidine nitrogen is an aliphatic secondary amine with a pKa of approximately 9–10. In contrast, the pyrazole nitrogen is part of an aromatic system with a much lower pKa (~2.5). Due to this stark difference in basicity and electron density, the pyrrolidine nitrogen is highly nucleophilic. When exposed to electrophiles (e.g., alkyl halides, acyl chlorides), the reaction will almost exclusively occur at the pyrrolidine ring. Furthermore, in transition-metal-catalyzed reactions (such as Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings), the free aliphatic amine can coordinate with the metal center, leading to severe catalyst poisoning or competitive N-arylation.

The Boc-Protected State (Carbamate): Introducing a Boc group to the pyrrolidine nitrogen converts the highly reactive amine into a carbamate. The electron-withdrawing nature of the carbamate carbonyl delocalizes the nitrogen's lone pair via resonance, drastically reducing its nucleophilicity. This protection effectively "masks" the pyrrolidine ring, redirecting the molecule's reactivity. With the pyrrolidine shielded, electrophilic attack, C-H functionalization, and organometallic metalation can be cleanly directed to the pyrazole ring[2].

Regioselectivity Unprotected Unprotected Pyrrolidinyl Pyrazole Electrophile1 Electrophile (R-X) Unprotected->Electrophile1 BocProtected Boc-Protected Pyrrolidinyl Pyrazole Electrophile2 Electrophile (R-X) BocProtected->Electrophile2 PyrrolidineAlk Reaction at Pyrrolidine N (Major Product) Electrophile1->PyrrolidineAlk High Nucleophilicity (pKa ~9-10) PyrazoleAlk Reaction at Pyrazole N/C (Major Product) Electrophile2->PyrazoleAlk Steric/Electronic Shielding of Pyrrolidine

Divergent regioselectivity pathways of unprotected vs. Boc-protected pyrrolidinyl pyrazoles.

Quantitative Performance Comparison

The table below summarizes the empirical differences in handling and reactivity, demonstrating why Boc protection is the industry standard for pyrazole-directed functionalization.

ParameterUnprotected Pyrrolidinyl PyrazoleN-Boc-Pyrrolidinyl Pyrazole
Primary Nucleophilic Site Pyrrolidine NitrogenPyrazole Nitrogen / C4 Position
Pd-Catalyzed Cross-Coupling Yield < 20% (Severe catalyst poisoning)75% – 95% (Clean conversion)
Regioselectivity (N-Alkylation) > 95% at Pyrrolidine> 95% at Pyrazole
Chromatographic Behavior Streaks heavily; requires amine-modified silicaElutes cleanly on standard normal-phase silica
Solubility Profile Highly polar, water-solubleLipophilic, highly soluble in DCM/EtOAc

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm success before proceeding to the next step.

Protocol A: Regioselective N-Boc Protection of the Pyrrolidine Ring

Objective: Mask the pyrrolidine amine to enable downstream pyrazole functionalization.

  • Setup: Dissolve the unprotected pyrrolidinyl pyrazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Et₃N acts as a non-nucleophilic base to scavenge protons, while the low temperature ensures the Boc₂O reacts exclusively with the more nucleophilic pyrrolidine amine rather than the pyrazole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and stain with Ninhydrin. The starting material will stain a dark brown/red (indicating a free secondary amine). The successful Boc-protected product will not stain with Ninhydrin and will elute with a higher Rf value.

Protocol B: Pyrazole Functionalization (Palladium-Catalyzed Suzuki Coupling)

Objective: Form a C-C bond at the pyrazole ring without interference from the pyrrolidine.

  • Setup: Combine the N-Boc-protected halopyrazole (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere. Heat to 90 °C for 12 hours. Causality: The Boc group prevents the pyrrolidine nitrogen from coordinating to the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently at the halogenated pyrazole carbon[2].

  • Self-Validation Checkpoint: Analyze via LC-MS. The chromatogram should show the complete consumption of the halogenated starting mass and the appearance of the cross-coupled product mass, with no evidence of Buchwald-Hartwig N-arylation side products.

Protocol C: Selective vs. Global Deprotection

Objective: Remove the Boc group to yield the final active compound.

  • Global Deprotection (Standard): Treat the compound with 4M HCl in 1,4-Dioxane at room temperature. Validation: Vigorous gas evolution (CO₂ and isobutylene) will occur. The reaction is complete when gas evolution ceases, and the product precipitates as an HCl salt.

  • Selective Deprotection (Advanced): If the molecule contains both an N-Boc pyrazole and an N-Boc pyrrolidine, treating the compound with NaBH₄ in EtOH at room temperature will selectively deprotect the pyrazole while leaving the aliphatic pyrrolidine Boc group completely intact[3].

Workflow Step1 Step 1: Boc Protection (Boc2O, Et3N, DCM) Step2 Step 2: Pyrazole Functionalization (e.g., Suzuki Coupling / Alkylation) Step1->Step2 Step3 Step 3: Purification (Normal-Phase Silica Gel) Step2->Step3 Step4 Step 4: Deprotection (HCl/Dioxane or NaBH4/EtOH) Step3->Step4

Standard experimental workflow for the functionalization of pyrrolidinyl pyrazoles.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
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